molecular formula C7H5F4NO B13118899 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol

Cat. No.: B13118899
M. Wt: 195.11 g/mol
InChI Key: VXZRONIMYYUSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is an organic compound with the molecular formula C7H5F4NO It is characterized by the presence of both trifluoromethyl and fluoropyridinyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol typically involves the reaction of 3-fluoropyridine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydride to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone
  • 1,1,1-Trifluoro-3-(2-fluoropyridin-4-yl)propan-2-one

Uniqueness

2,2,2-Trifluoro-1-(3-fluoropyridin-4-yl)ethanol is unique due to the presence of both trifluoromethyl and fluoropyridinyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and reactivity.

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3,6,13H

InChI Key

VXZRONIMYYUSPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(C(F)(F)F)O)F

Origin of Product

United States

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